Furfuryl-d5 Alcohol (CAS 1398065-62-7) is the deuterium-labeled form of furfuryl alcohol, a common organic compound formed during the thermal processing of foods.[1] Its five deuterium atoms provide a distinct mass shift, making it an essential tool in analytical chemistry, particularly as an internal standard for isotope dilution assays in mass spectrometry (MS).[2][3][4][5] This high-purity standard is indispensable for accurately quantifying its non-labeled counterpart in complex matrices and for use as a labeled precursor in synthetic chemistry or as a tracer in metabolic studies.[2][6]
Substituting Furfuryl-d5 Alcohol with its non-deuterated analog, standard furfuryl alcohol, is fundamentally incompatible with its primary applications. The core value of a deuterated standard lies in its mass difference, which allows it to be distinguished from the target analyte by a mass spectrometer.[7][8] Using unlabeled furfuryl alcohol as an internal standard would make it chromatographically and spectrometrically indistinguishable from the analyte being measured, rendering quantitative analysis impossible.[8] This non-interchangeability is absolute for stable isotope dilution analysis (SIDA), which is considered the gold standard for accuracy in quantifying trace compounds in complex samples by correcting for matrix effects and variations in instrument response.[9][10][11]
In the analysis of snack foods and dairy products, Furfuryl-d5 Alcohol is used as an internal standard to ensure accuracy and reproducibility.[2][9] A static headspace GC-MS method for quantifying furfuryl alcohol (FFA) in various food matrices adds the FFA-d5 standard to samples prior to extraction. This procedure corrects for analyte loss and matrix-induced signal variations, achieving low limits of quantification (LOQ) of 0.5 mg/kg. The method demonstrated excellent recoveries, typically ranging from 85-115% with relative standard deviations (RSDs) below 10%, a level of precision difficult to achieve with non-isotopic standards.[2][10]
| Evidence Dimension | Analyte Recovery / Method Precision |
| Target Compound Data | 85-115% recovery with <10% RSD when using Furfuryl-d5 Alcohol as an internal standard. |
| Comparator Or Baseline | Methods using non-isotopic standards are prone to greater variability from matrix effects and sample preparation losses, which are corrected by a co-eluting isotopic standard. |
| Quantified Difference | Achieves high accuracy (recoveries near 100%) and precision (<10% RSD) that mitigates analytical errors which can be significant with other standards. |
| Conditions | Static headspace gas chromatography-mass spectrometry (HS-GC-MS) analysis of furfuryl alcohol in complex food matrices like snack foods and dairy products. |
For quality control and regulatory compliance, this level of accuracy is critical for reliably quantifying heat-processing contaminants in food products.
Isotopically labeled compounds are essential for tracing metabolic fates and reaction pathways.[2] For example, a study on coffee aroma formation used isotopically labeled d2-furfuryl alcohol to unambiguously prove it is a direct precursor to the key odorant furfurylthiol (FFT).[9] After spiking green coffee beans with d2-FFA and roasting, researchers detected labeled d2-FFT, confirming the direct conversion pathway. In contrast, using unlabeled furfuryl alcohol would not allow researchers to distinguish between the newly formed FFT and the endogenous pool, making it impossible to confirm the precursor relationship.[9] Furfuryl-d5 Alcohol serves the same function in studies where tracing the entire furan ring is necessary.
| Evidence Dimension | Pathway Confirmation |
| Target Compound Data | Enables unambiguous confirmation of metabolic/reaction pathways by generating a labeled product with a distinct mass signature (e.g., d2-FFT from d2-FFA). |
| Comparator Or Baseline | Use of unlabeled furfuryl alcohol, where the product is indistinguishable from the endogenous background, preventing pathway elucidation. |
| Quantified Difference | Provides a definitive (Yes/No) confirmation of a specific molecular pathway that is otherwise unprovable. |
| Conditions | Metabolic or reaction studies in complex biological or chemical systems, such as food chemistry during roasting. |
This allows researchers to definitively map biochemical and synthetic pathways, which is critical for drug metabolism research, food science, and understanding toxicology.
Furfuryl alcohol is a key starting material for a wide range of furan derivatives, including resins, solvents, and specialty chemicals.[2][9] When the goal is to synthesize a deuterated analog of these downstream products, starting with a high-purity labeled precursor like Furfuryl-d5 Alcohol is essential. Commercially available Furfuryl-d5 Alcohol often specifies an isotopic purity of 99 atom % D.[10] Using a precursor with lower isotopic enrichment would result in a final product mixture containing unlabeled or partially labeled species, complicating purification and compromising its utility as a standard or tracer in subsequent applications.
| Evidence Dimension | Isotopic Purity of Precursor |
| Target Compound Data | Typically ≥99 atom % D. |
| Comparator Or Baseline | Hypothetical crude or lower-purity labeled starting material, or attempting to perform deuteration on the final, more complex molecule. |
| Quantified Difference | Ensures final synthesized product has the highest possible isotopic enrichment, avoiding difficult-to-remove isotopic impurities. |
| Conditions | Multi-step synthesis of deuterated furan-based molecules for use as analytical standards or research probes. |
Procuring a high-purity labeled precursor simplifies synthesis, ensures the quality and reliability of the final compound, and is often more cost-effective than post-synthesis labeling or purification.
For laboratories tasked with quantifying furfuryl alcohol, a process-related contaminant, in products like coffee, milk, and baked goods. Using Furfuryl-d5 Alcohol as an internal standard in a stable isotope dilution assay provides the accuracy and precision required to meet regulatory limits and ensure product consistency.[2][9]
When studying the absorption, distribution, metabolism, and excretion of ingested furfuryl alcohol, Furfuryl-d5 Alcohol serves as an essential tracer. It allows researchers to distinguish the administered dose from any endogenous or dietary background, enabling precise measurement of metabolites like furoic acid and furoylglycine in biological samples.[10]
For chemical laboratories creating novel deuterated compounds for research. Beginning a synthesis with high-purity Furfuryl-d5 Alcohol ensures that the final labeled molecule (e.g., a deuterated drug analog, polymer, or resin) has the necessary high isotopic enrichment for its intended use as a quantitative standard or mechanistic probe.[3]